molecular formula C14H10BNO3 B12428907 2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile

2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile

Cat. No.: B12428907
M. Wt: 255.07 g/mol
InChI Key: USZAGAREISWJDP-RHQRLBAQSA-N
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Description

2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile is a deuterated derivative of a benzoxaborole compound. This compound is characterized by the presence of deuterium atoms at positions 2, 3, 5, and 6 on the benzene ring, and a benzoxaborole moiety attached to the benzonitrile structure. The incorporation of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetic properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile typically involves the following steps:

    Deuteration of Benzene Ring: The benzene ring is selectively deuterated at positions 2, 3, 5, and 6 using deuterium gas (D2) in the presence of a suitable catalyst.

    Formation of Benzoxaborole Moiety: The benzoxaborole moiety is synthesized separately through a series of reactions involving boronic acid derivatives and appropriate reagents.

    Coupling Reaction: The deuterated benzene ring is then coupled with the benzoxaborole moiety using a coupling agent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the benzoxaborole moiety.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, although the presence of deuterium atoms may influence the reaction rate and selectivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile has several scientific research applications:

    Chemistry: Used as a probe in mechanistic studies to understand reaction pathways and isotope effects.

    Biology: Investigated for its potential as a biochemical tool to study enzyme kinetics and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and skin disorders.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Signal Transduction: It may influence signal transduction pathways by interacting with key signaling molecules.

    Anti-inflammatory Effects: The compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

    Crisaborole: A non-deuterated benzoxaborole compound used in the treatment of atopic dermatitis.

    AN2728: Another benzoxaborole derivative with similar anti-inflammatory properties.

Uniqueness

2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H10BNO3

Molecular Weight

255.07 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile

InChI

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2/i1D,2D,3D,4D

InChI Key

USZAGAREISWJDP-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])OC2=CC3=C(B(OC3)O)C=C2)[2H]

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O

Origin of Product

United States

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